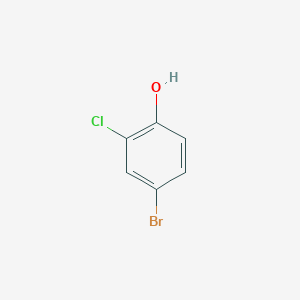

4-Bromo-2-chlorophenol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJPUXLAKVICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192745 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3964-56-5 | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Chlorophenol

Established Synthetic Routes for 4-Bromo-2-chlorophenol

Established methods for synthesizing this compound generally involve the direct halogenation of 2-chlorophenol (B165306). The effectiveness and selectivity of these routes are often enhanced by the use of specific catalysts.

Halogenation of 2-chlorophenol

The direct bromination of 2-chlorophenol is a common and foundational method for producing this compound. guidechem.com This electrophilic aromatic substitution reaction typically involves reacting 2-chlorophenol with elemental bromine. google.com The hydroxyl (-OH) and chloro (-Cl) groups on the phenol (B47542) ring direct the incoming bromine atom, but the reaction can yield a mixture of isomers. guidechem.com

One historical method involves reacting 2-chlorophenol with bromine at room temperature in a solvent like carbon tetrachloride. google.com While this method can produce the desired product, it often results in a mixture containing the target this compound, the undesired 6-bromo-2-chlorophenol isomer, and unreacted 2-chlorophenol. guidechem.com For instance, reacting 2-chlorophenol with bromine chloride in carbon tetrachloride at 23-26°C has been shown to yield only 26.3% of this compound alongside 61.7% of the 6-bromo isomer. google.com

Utilizing Specific Catalysts in Synthesis

To improve the yield and selectivity of the desired 4-bromo isomer, various catalysts have been introduced into the synthesis process. The use of catalysts is pivotal in directing the bromination to the 4-position (para-position) relative to the hydroxyl group.

Examples of catalysts used in the synthesis include:

Triethylamine hydrochloride : This catalyst has been shown to significantly improve the regioselectivity of the bromination of 2-chlorophenol.

Nano-positioned catalysts : A mixture of transition element hydrochlorides, such as copper chloride, zinc chloride, and silver chloride, has been developed to produce high-purity this compound. guidechem.comgoogle.com

Mixed catalyst systems : A combination of a metal halide (like zinc chloride) and a diphenyl sulfide can also be used to enhance selectivity. google.com

These catalysts work by influencing the electronic environment of the reactants, thereby favoring the substitution at the desired position and minimizing the formation of byproducts.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic strategies focus on maximizing the yield and purity of this compound through advanced catalyst systems, optimized reaction conditions, and methods to minimize isomer formation.

Catalyst Systems for Selective Bromination

Advanced catalyst systems are crucial for achieving high selectivity in the bromination of 2-chlorophenol. These systems are designed to overcome the challenge of forming undesired isomers.

Triethylamine hydrochloride has been effectively used as a regioselectivity-directing catalyst. When 2-chlorophenol is brominated in the presence of this catalyst in a solvent such as chlorobenzene, the formation of the desired this compound can reach a yield of 99.1%, with the unwanted 6-bromo-2-chlorophenol isomer being reduced to just 0.6%. google.com

Another advanced approach involves the use of a nano-positioned catalyst , which is a mixture of copper chloride, zinc chloride, and silver chloride. guidechem.comgoogle.com This method involves mixing o-chlorophenol with the catalyst, cooling the mixture, and then adding bromine. This process can achieve a product purity of over 97.5% and a yield of more than 97%. guidechem.com

Comparison of Catalytic Systems in the Bromination of 2-Chlorophenol

| Catalyst System | Solvent | Yield of this compound | Undesired Isomer Content | Reference |

|---|---|---|---|---|

| None | Carbon Tetrachloride | 87% of theory | Significant amounts of 6-bromo isomer | google.com |

| Triethylamine hydrochloride | Chlorobenzene | 99.1% of theory | ~0.6% (6-bromo-2-chlorophenol) | google.com |

| Nano-positioned catalyst (CuCl₂, ZnCl₂, AgCl) | None | >97% | Product purity >97.5% | guidechem.comgoogle.com |

Solvent-Free Synthesis Conditions

Solvent-free synthesis is a green chemistry approach that reduces environmental impact by eliminating the use of potentially hazardous organic solvents. ijrpr.comdergipark.org.tr For the synthesis of this compound, bromination can be performed "in the melt," meaning the reaction is carried out in the absence of a solvent, typically just above the melting point of the reaction mixture. google.com

This method offers several advantages, including reduced waste, lower costs, and often enhanced reaction rates due to the high concentration of reactants. ijrpr.com However, it requires precise temperature control. For the production of this compound, the melt bromination is often started at a lower temperature (around 0°C) and gradually increased to about 55°C as the reaction proceeds. google.com While efficient, this solvent-free approach may result in slightly higher levels of the undesired 2,6-isomer (around 2%) compared to reactions run in an inert solvent with a catalyst (around 1%). google.com

Minimization of Isomer Formation during Synthesis

The primary challenge in synthesizing this compound is preventing the formation of the 6-bromo-2-chlorophenol isomer. google.com The hydroxyl group of the phenol is a strong activating group that directs incoming electrophiles (like bromine) to the ortho and para positions. Since the 2-position (ortho) is already occupied by chlorine, bromination can occur at the 4-position (para) or the 6-position (ortho).

The key to minimizing the formation of the 6-bromo isomer lies in the strategic use of catalysts and the control of reaction conditions. google.com

Catalyst Selection : As detailed previously, catalysts like triethylamine hydrochloride or mixed metal halides are highly effective. google.com They are believed to polarize the bromine molecule, facilitating the electrophilic attack at the sterically less hindered and electronically favorable para-position (4-position).

Temperature Control : Performing the bromination at lower temperatures, for example between 0°C and 20°C when using an inert solvent, can enhance selectivity and reduce the formation of unwanted byproducts. google.comgoogle.com

By implementing these advanced process controls, it is possible to convert 2-chlorophenol almost quantitatively into this compound with excellent purity, making it suitable for use as an intermediate in further chemical manufacturing without extensive purification. google.com

Impact of Synthesis Method on Isomer Formation

| Synthesis Condition | Content of 6-bromo-2-chlorophenol | Reference |

|---|---|---|

| In inert solvent with catalyst (e.g., Triethylamine hydrochloride) | ~1% | google.com |

| In the melt (solvent-free) | ~2% | google.com |

| With Bromine Chloride (23-26°C) | 61.7% of theory | google.com |

Mechanistic Studies of this compound Formation Reactions

The synthesis of this compound, a key intermediate in the production of organophosphorus pesticides like profenofos (B124560), is primarily achieved through the bromination of 2-chlorophenol. guidechem.comnih.gov The reaction is generally a mixture of products, including this compound and 2-chloro-6-bromophenol. guidechem.com Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions to maximize the yield and purity of the desired 4-bromo isomer.

Electrophilic Aromatic Substitution Mechanisms

The formation of this compound from 2-chlorophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.comresearchgate.net The mechanism proceeds through a well-established two-step process. libretexts.orgmasterorganicchemistry.commsu.edu

Generation of the Electrophile and Formation of the Arenium Ion : The reaction begins with the attack of the electron-rich aromatic ring of 2-chlorophenol on an electrophile, typically a polarized bromine molecule (Br₂). msu.edubyjus.com Halogens like bromine are not inherently strong enough electrophiles to overcome the aromatic stability of a benzene (B151609) ring, so a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is often used to polarize the Br-Br bond, creating a more potent electrophilic species (Br⁺). masterorganicchemistry.combyjus.com The pi electrons of the phenol ring attack the electrophilic bromine atom, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity : In the second, faster step, a weak base removes a proton from the carbon atom that formed the new bond with the bromine. libretexts.orgbyjus.com This action collapses the carbocation, reforms the pi system, and restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.commsu.edu

The regioselectivity of the substitution—that is, the position where the bromine atom attaches—is governed by the directing effects of the substituents already present on the ring: the hydroxyl (-OH) group and the chlorine (-Cl) atom.

The hydroxyl group is a powerful activating group and is ortho-, para-directing. It strongly donates electron density into the ring through resonance, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.

The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance.

In 2-chlorophenol, the para position relative to the strongly activating -OH group is open. The combined directing effects of the -OH and -Cl groups favor the substitution at this position (C4), leading to the formation of this compound as the major product. Substitution at the C6 position (ortho to both groups) also occurs, leading to the formation of the undesired 2-chloro-6-bromophenol isomer. guidechem.com

Role of N-Bromosuccinimide (NBS) in Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. suru-chem.comwikipedia.org It serves as a convenient and safer alternative to elemental bromine, which is highly corrosive and volatile. masterorganicchemistry.com In the synthesis of this compound, NBS can be used as the bromine source for the electrophilic substitution reaction. chemicalbook.comgoogle.com

The primary advantage of using NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This is achieved through the reaction of NBS with trace amounts of HBr that are often present or generated in situ. This controlled release of bromine can help to improve the selectivity of the reaction and minimize the formation of polybrominated byproducts. masterorganicchemistry.com

Electron-rich aromatic compounds, such as phenols, can be effectively brominated using NBS. wikipedia.org The reaction mechanism is believed to involve the generation of an electrophilic bromine species that is then attacked by the phenol ring, consistent with the general EAS mechanism. Studies have shown that phenols react with NBS to generate 2-bromocyclohexadienone-type intermediates, which then enolize to form 2-bromophenols. researchgate.net A subsequent acid-promoted rearrangement of these intermediates can lead to the formation of 4-bromophenols. researchgate.net The use of an acid catalyst, such as sulfuric acid, is common in NBS brominations of phenols. chemicalbook.com

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of this compound synthesis are highly dependent on various reaction conditions, including the choice of catalyst, solvent, and temperature. nih.gov Optimizing these parameters is essential for industrial production to maximize the desired product while minimizing the formation of the isomeric byproduct, 6-bromo-2-chlorophenol. guidechem.comgoogle.com

Catalysts: Catalysts are pivotal in enhancing the rate and regioselectivity of the bromination.

Lewis Acids: Traditional Lewis acids like iron or aluminum halides (e.g., FeBr₃, AlCl₃) are used to activate elemental bromine, making it a stronger electrophile. google.com

Phase-Transfer and Directing Catalysts: Specific catalysts have been developed to improve para-selectivity. For instance, a process using triethylamine hydrochloride as a catalyst in the bromination of 2-chlorophenol has been shown to achieve a 99.1% yield of this compound, with only 0.6% of the 6-bromo isomer being formed. google.com This catalyst likely helps to direct the incoming electrophile to the para position.

Nano-positioned Catalysts: A method utilizing a nano-positioned catalyst, composed of a mixture of copper chloride, zinc chloride, and silver chloride, has been reported to increase the purity of the final product to 97.5% with yields exceeding 97%. guidechem.comgoogle.com The high surface area and uniform dispersion of the nanocatalyst are thought to contribute to its effectiveness. google.com

Solvents: The reaction is typically performed in the presence of an inert solvent. Solvents such as chlorobenzene and carbon tetrachloride are commonly used. google.comgoogle.com The solvent helps to control the reaction temperature and solubilize the reactants.

Temperature: Temperature control is critical for achieving high selectivity. Bromination reactions are exothermic, and excessive temperatures can lead to an increase in byproducts. google.com Many procedures involve cooling the reaction mixture, often to between 5°C and 15°C, during the addition of bromine. guidechem.comgoogle.com After the initial addition, the temperature may be allowed to rise or be raised to complete the reaction. guidechem.comgoogle.com

The table below summarizes findings from various synthetic approaches, highlighting the impact of different conditions on the reaction outcome.

| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Temperature | Yield of this compound | Purity / Isomer Ratio |

|---|---|---|---|---|---|---|

| 2-Chlorophenol | Bromine | Triethylamine hydrochloride | Chlorobenzene | 5°C to 15°C | 99.1% of theory | Contains 0.6% 6-bromo-2-chlorophenol google.com |

| 2-Chlorophenol | Bromine | None specified | Carbon tetrachloride | Room Temperature | 87% of theory | Not specified google.comgoogle.com |

| 2-Chlorophenol | Bromine | Nano-positioned catalyst (CuCl₂, ZnCl₂, AgCl) | Not specified | 10°C to 60°C | >97% | 97.5% purity guidechem.comgoogle.com |

| 2-Chlorophenol | N-Bromosuccinimide (NBS) | Thiourea | Acetonitrile (B52724) | Room Temperature | Not specified | Not specified chemicalbook.com |

Reactivity and Derivative Synthesis of 4 Bromo 2 Chlorophenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-bromo-2-chlorophenol is activated towards electrophilic aromatic substitution (EAS) by the hydroxyl group, which is a powerful ortho-, para-director. However, the presence of the deactivating, but also ortho-, para-directing, halogen atoms (bromine and chlorine) complicates the regioselectivity of these reactions. The hydroxyl group's activating effect generally dominates, directing incoming electrophiles to the positions ortho and para to it. In this compound, the para position is occupied by a bromine atom, and one ortho position is occupied by a chlorine atom. This leaves the C6 position, and to a lesser extent the C3 and C5 positions (meta to the hydroxyl group), as potential sites for substitution.

Further bromination of this compound can occur under specific conditions to yield more brominated phenols. smolecule.com The synthesis of this compound itself is often achieved through the regioselective bromination of 2-chlorophenol (B165306). smolecule.com This reaction can be carried out using bromine in an inert solvent like carbon tetrachloride or with catalysts such as tertiary amine hydrochlorides to achieve high yields of the desired product. smolecule.comgoogle.com

Nitration of phenols and their derivatives is a well-established EAS reaction. For instance, the nitration of 4-bromophenol (B116583) using a mixture of ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) in acetonitrile (B52724) has been shown to regioselectively yield 2-nitro-4-bromophenol. dergipark.org.tr This suggests that the nitration of this compound would likely occur at the C6 position, ortho to the hydroxyl group and meta to the bromine atom. Studies on mixed halogenated phenols have indicated that a phenol (B47542) with a hydrogen at one ortho position and a bromine at the other can undergo nitration at the available ortho position. lookchem.com

The sulfonation of substituted phenols, including 2-chloro- and 4-bromo-phenol, has been studied in concentrated sulfuric acid. rsc.org The reaction is first-order in the aromatic substrate, with the sulfonating entity being H3SO4+ in lower acid concentrations and H2S2O7 in higher concentrations. rsc.org Based on these findings, it is expected that the sulfonation of this compound would also proceed, likely with the sulfonic acid group being introduced at the C6 position.

Nucleophilic Substitution Reactions

The halogen atoms on the aromatic ring of this compound and its derivatives can be susceptible to nucleophilic substitution, particularly under conditions that favor such reactions, like the presence of strong nucleophiles and/or catalysts. The chlorine atom, being in the ortho position to the activating hydroxyl group, is generally more labile than the bromine atom in the para position.

Derivatives of this compound can undergo nucleophilic substitution where the bromine and chlorine atoms are replaced by nucleophiles such as amines or thiols. For example, in the derivative 4-bromo-2-chlorophenyl 3-nitrobenzoate, the halogen atoms can be substituted using reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation and Reduction Pathways

The phenolic hydroxyl group and the halogen substituents of this compound can participate in oxidation and reduction reactions. The phenolic group can be oxidized to form quinones or other oxidative products. smolecule.com The oxidation of bromophenols with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) has been shown to result in the formation of brominated dimeric products, such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls. acs.org This occurs through the coupling of phenoxy radicals generated from the one-electron oxidation of the bromophenol. acs.org The degradation of this compound through advanced oxidation processes involving sulfate (B86663) radicals has also been investigated, leading to the formation of various halogenated intermediates.

Reduction reactions can target the halogen atoms. For instance, in related halogenated phenols, halogen atoms can be removed using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with a palladium catalyst. The choice of reducing agent is crucial; for example, while LiAlH4 is a powerful reducing agent capable of reducing a wide range of functional groups, sodium borohydride (B1222165) (NaBH4) is milder and typically used for the reduction of aldehydes and ketones. libretexts.org

Formation of Complex Molecular Structures with this compound Moiety

The reactivity of this compound makes it a key building block for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Synthesis of Schiff Bases

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not have the necessary functional groups to form a Schiff base directly, it can be a precursor to molecules that do. More commonly, structurally similar compounds are used in the synthesis of Schiff bases that incorporate the bromo- and chloro-substituted phenyl ring. For example, Schiff bases have been synthesized through the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-amino-4-chlorophenol (B47367). pnrjournal.com Similarly, the reaction of 5-chlorosalicylaldehyde (B124248) with 2-bromo-4-chloroaniline (B1265534) yields a Schiff base. rsc.org These Schiff bases are important ligands in coordination chemistry.

Esterification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a common strategy to create more complex molecules with tailored properties.

A notable example is the synthesis of 4-bromo-2-chlorophenyl 3-nitrobenzoate, which is achieved by reacting this compound with 3-nitrobenzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Another documented esterification involves the reaction of this compound with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.org

| Ester Product | Reactants | Reagents/Catalysts | Solvent | Reference |

|---|---|---|---|---|

| 4-bromo-2-chlorophenyl 3-nitrobenzoate | This compound, 3-nitrobenzoyl chloride | Pyridine or Triethylamine | Dichloromethane or Chloroform (B151607) | |

| 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | This compound, 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | DCC, DMAP | Anhydrous Chloroform | rsc.org |

Coordination Chemistry and Metal Complex Formation

This compound and its derivatives, particularly Schiff bases, can act as ligands, coordinating with metal ions to form stable metal complexes. These complexes are of interest due to their potential applications in catalysis and materials science. pnrjournal.comasianpubs.org

Schiff bases derived from molecules structurally similar to this compound have been used to synthesize complexes with transition metals such as Co(II), Ni(II), and Cu(II). pnrjournal.comrsc.org For example, a Schiff base formed from 5-bromo-2-hydroxybenzaldehyde and 2-amino-4-chlorophenol was used to prepare complexes with CoCl2, NiCl2, and CuCl2 in a 1:2 metal-to-ligand ratio. pnrjournal.com

Exploration of Structure-Activity Relationships in Derivatives

The biological activity of derivatives synthesized from this compound is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications influence a compound's efficacy and for guiding the design of more potent and selective agents. Research into various classes of this compound derivatives has revealed key structural features that govern their biological effects, ranging from antibacterial to enzyme-inhibitory activities.

Benzosiloxaborole Derivatives: Antibacterial Activity

A notable class of derivatives synthesized from this compound are benzosiloxaboroles. These compounds have been evaluated for their antibacterial properties, particularly against Gram-positive cocci. SAR analysis of these derivatives indicates that the nature of the linker and the substituents on the aromatic rings are critical for potency. rsc.org

One study developed a series of O-functionalized benzosiloxaboroles from this compound. rsc.org The research revealed that derivatives featuring a benzenesulfonate (B1194179) linker (–SO₂–O–) between the benzosiloxaborole core and another aromatic ring exhibited significantly higher antibacterial activity compared to those with benzoate (B1203000) or other linkers. rsc.org The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus for benzenesulfonate derivatives were typically in the range of 0.39–3.12 mg L⁻¹, whereas benzoate derivatives were considerably less active. rsc.org

Further investigation into the benzenesulfonate derivatives highlighted the importance of the substitution pattern on the appended benzene ring. The presence of chloro or trifluoromethyl groups, particularly at the para-position, or two such groups at the meta and para positions, correlated with high activity. For instance, compounds with these features showed potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.39 mg L⁻¹. rsc.org The presence of three methyl groups at the 2,4,6-positions of the benzenesulfonate substituent also resulted in high activity. rsc.org These findings underscore that both the linker and the electronic properties of the substituents are key determinants of antibacterial potency in this class of compounds. rsc.org

| Compound Group | Key Structural Feature | Organism | MIC Range (mg L⁻¹) | Notable Substituents for High Activity |

|---|---|---|---|---|

| Benzenesulfonates | –SO₂–O– linker | S. aureus (MSSA & MRSA) | 0.39–3.12 | para-chloro, para-trifluoromethyl, meta/para-dichloro, 2,4,6-trimethyl |

| Benzoates | –CO–O– linker | S. aureus | Significantly less active | N/A |

β-Lactam Derivatives: SPOP Inhibition

This compound has also been used as a starting material in the synthesis of β-lactam derivatives designed as inhibitors of the Speckle-type POZ protein (SPOP). nih.gov SPOP is implicated in certain cancers, making its inhibitors a subject of therapeutic interest. A preliminary SAR study of these complex molecules, which incorporate the 4-bromo-2-chlorophenoxy moiety, provided initial insights into the structural requirements for inhibitory activity. nih.gov

The study found that modifications to the side chain attached to the β-lactam core were critical. The most significant finding from the initial SAR was that a vinyl group as the side chain substituent resulted in the most potent SPOP inhibition. nih.gov One such compound, E1, demonstrated an IC₅₀ value of 0.58 μM, which represented a nearly 22-fold increase in activity compared to the initial hit compound (IC₅₀ = 12.52 μM). nih.gov This suggests that the size, shape, and electronic nature of this specific substituent are crucial for effective binding to the SPOP protein. The study also indicated that the benzene ring could be removed for further structural optimization, pointing towards future design strategies for more potent inhibitors. nih.gov

Azo Ligand Derivatives: Antimicrobial Activity

Derivatives can also be formed by converting this compound into an azo dye, which can then be complexed with metal ions. The synthesis of 2-[2'-(benzimidazolyl)azo]-4-bromo-6-chloro phenol (BIABrClP) and its subsequent complexation with Cobalt(III) and Nickel(II) ions yielded compounds with notable antimicrobial activity. jmchemsci.com

In vitro testing against pathogenic microbes showed that the biological activity was significantly influenced by the presence of the metal ion. jmchemsci.com The Co(III) complex, in particular, exhibited more significant antibacterial effects against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) compared to the free azo ligand or the Ni(II) complex. jmchemsci.com All tested compounds, including the parent ligand, showed higher antifungal effectiveness against Candida albicans than their antibacterial effects. jmchemsci.com This indicates that for this class of derivatives, coordination with a specific metal ion like Co(III) can enhance the antibacterial spectrum and potency. jmchemsci.com

| Compound | Inhibition Zone Diameter (mm) | Inhibition Zone Diameter (mm) | |

|---|---|---|---|

| S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) | |

| Azo Ligand (BIABrClP) | 14 | 15 | 20 |

| Co(III) Complex | 22 | 20 | 23 |

| Ni(II) Complex | 18 | 17 | 22 |

Acylhydrazone Derivatives: Antifungal Activity

While not always directly synthesized from this compound, SAR studies on other halogenated aromatic compounds provide valuable context. For example, extensive SAR analysis of aromatic acylhydrazones as antifungal agents has shown that halogen substitution is critical for activity. nih.gov In a large library of these compounds tested against Cryptococcus neoformans, derivatives with bromine and chlorine on the phenyl rings were prominent among the most potent hits. nih.gov

The findings indicated that a 2-hydroxyl group on one of the phenyl rings (Ring B) was essential for antifungal activity. nih.gov The presence of halogens like bromine and chlorine on this ring was well-tolerated and often led to high potency. Specifically, compounds bearing a 2-hydroxy-3,5-dibromophenyl or 2-hydroxy-3,5-dichlorophenyl group as Ring B exhibited excellent antifungal activity, with MIC₈₀ values as low as 0.06 and 0.03 μg/mL, respectively. nih.gov This highlights a clear SAR where the specific positioning of multiple halogen atoms on a phenol ring, in combination with a hydrazone linker, creates highly active antifungal agents. nih.gov

| Compound ID | Ring A Substituent | Ring B Substituent | MIC₈₀ against C. neoformans (μg/mL) |

|---|---|---|---|

| 5.8 | 3,4-dibromophenyl | 2-hydroxy-3,5-dibromophenyl | 0.06 |

| 5.8a | 3,4-dibromophenyl | 2-hydroxy-3,5-dichlorophenyl | 0.03 |

| 5.2d | 2,4-dibromophenyl | 2-hydroxy-4-bromophenyl | 0.06 |

| 5.2e | 2,4-dibromophenyl | 2-hydroxy-5-bromophenyl | 0.06 |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopyguidechem.comresearchgate.net

NMR spectroscopy provides detailed information about the molecular structure of 4-bromo-2-chlorophenol by analyzing the magnetic properties of its atomic nuclei.

The proton NMR (¹H NMR) spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons. guidechem.combeilstein-journals.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In a typical ¹H NMR spectrum recorded at 400 MHz in CDCl₃, the following peaks are observed guidechem.com:

A doublet at δ 7.46 ppm, corresponding to the proton at position 6.

A doublet of doublets at δ 7.19 ppm, assigned to the proton at position 5.

A doublet at δ 6.95 ppm, attributed to the proton at position 3.

A singlet at δ 5.58 ppm, which corresponds to the hydroxyl (-OH) proton. beilstein-journals.org

The splitting patterns (singlet, doublet, doublet of doublets) arise from the spin-spin coupling between adjacent protons, providing valuable information about their relative positions on the aromatic ring. beilstein-journals.org

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃ guidechem.combeilstein-journals.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.46 | d | 2.06 | H-6 |

| 7.19 | dd | 2.44, 2.43 | H-5 |

| 6.95 | d | 8.71 | H-3 |

| 5.58 | s | - | -OH |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. chemicalbook.com The spectrum for this compound in CDCl₃ shows distinct peaks for each of the six carbon atoms in the benzene (B151609) ring. guidechem.com

The chemical shifts for the carbon atoms are as follows beilstein-journals.org:

δ 151.20 ppm (C-1, attached to the hydroxyl group)

δ 131.59 ppm (C-5)

δ 131.35 ppm (C-3)

δ 129.23 ppm (C-6)

δ 116.89 ppm (C-2, attached to the chlorine atom)

δ 116.05 ppm (C-4, attached to the bromine atom)

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃ beilstein-journals.org

| Chemical Shift (δ, ppm) | Assignment |

| 151.20 | C-1 |

| 131.59 | C-5 |

| 131.35 | C-3 |

| 129.23 | C-6 |

| 116.89 | C-2 |

| 116.05 | C-4 |

Infrared (IR) Spectroscopy and Vibrational Analysisresearchgate.netbenchchem.comaip.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. nist.gov The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the hydroxyl group and the substituted benzene ring. guidechem.comnih.gov

Key vibrational frequencies observed in the IR spectrum include researchgate.net:

O-H Stretching: A broad band in the region of 3616 cm⁻¹, characteristic of the hydroxyl group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the range of 3068-3088 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations are observed around 1590-1600 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibration is typically found in the region of 1200-1300 cm⁻¹.

C-Br and C-Cl Stretching: The stretching vibrations for the carbon-bromine and carbon-chlorine bonds occur at lower frequencies in the fingerprint region.

A detailed vibrational analysis using techniques like Density Functional Theory (DFT) can provide a more precise assignment of the observed vibrational modes. researchgate.net

Interactive Data Table: Key IR Vibrational Frequencies for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3616 | O-H stretch |

| 3088 | C-H stretch |

| 3068 | C-H stretch |

| 1590 | C=C stretch |

| 1492 | C-H bend, C=C stretch, C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.netbenchchem.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound, like other phenols, is characterized by absorption bands in the ultraviolet region. aip.orgresearchgate.net

The spectrum of this compound vapor shows a structured absorption at longer wavelengths and a more intense feature centered around 220 nm. aip.org The S₁–S₀ origin has been identified at a term value of 34,794 cm⁻¹ (corresponding to a wavelength of 287.409 nm). aip.org These absorptions are slightly redshifted compared to phenol (B47542) itself. aip.org

Mass Spectrometry (MS)researchgate.net

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov This provides information about the molecular weight and elemental composition of the compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of approximately 207.45 g/mol . nih.govnist.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern for the molecular ion and fragment ions, which is a key feature in the identification of this compound. nist.gov

X-ray Crystallography for Solid-State Structure Determinationresearchgate.netbenchchem.com

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not extensively detailed in the provided search results, studies on related compounds provide insights into the expected structural features. For instance, in the crystal structure of a derivative, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, the dihedral angle between the aromatic rings and the torsion angle of the ester group have been determined. iucr.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is governed by a network of intermolecular forces. In derivatives of this compound, halogen atoms play a crucial role in directing the crystal packing.

In the crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the packing is characterized by short halogen⋯oxygen contacts. iucr.orgnih.gov Specifically, a C2—Cl1⋯O3 interaction with a distance of 2.991 (3) Å and a C4—Br1⋯O2 interaction at a distance of 3.139 (2) Å are observed. iucr.orgnih.gov These distances are shorter than the sum of the van der Waals radii for chlorine and oxygen (3.27 Å) and bromine and oxygen (3.37 Å), respectively, indicating significant halogen bonding. iucr.orgnih.gov These interactions result in the formation of molecular sheets that propagate along the (101) plane. iucr.orgnih.gov

A study of a different type of derivative, 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, also reveals the importance of halogen interactions in its crystal structure. iucr.org This compound exhibits intermolecular Cl⋯Cl and Br⋯Br contacts with distances of 3.431 (3) Å and 3.846 (1) Å, respectively. iucr.org The packing is further stabilized by C—H⋯O and C—H⋯π interactions. iucr.org

Table 1: Intermolecular Interaction Data for a this compound Derivative Data from 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate

| Interaction Type | Atom Pair | Distance (Å) | Source |

|---|---|---|---|

| Halogen Bond | Cl1⋯O3 | 2.991 (3) | iucr.orgnih.gov |

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts for a this compound Derivative Data from 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate

| Contact Type | Contribution (%) | Source |

|---|---|---|

| C⋯H/H⋯C | 32.2 | iucr.orgnih.gov |

| H⋯H | 26.3 | iucr.orgnih.gov |

| Br⋯H/H⋯Br | 10.7 | iucr.orgnih.gov |

| O⋯H/H⋯O | 10.4 | iucr.orgnih.gov |

Dihedral Angles and Molecular Conformation

The conformation of the 4-bromo-2-chlorophenyl group has been elucidated through its incorporation into larger molecular structures. The dihedral angles, which describe the rotation around bonds, are key to understanding the three-dimensional shape of the molecule.

In the ester derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the 4-bromo-2-chlorophenyl group is linked to a biphenyl (B1667301) moiety. iucr.org The dihedral angle between the aromatic ring of the 4-bromo-2-chlorophenyl group (C1–C6) and the two aromatic rings of the biphenyl group are 80.59 (2)° and 75.42 (2)°, respectively. iucr.orgnih.govnih.gov This indicates a significant twist between these ring systems. The torsion angle of the ester linkage (C1—O1—C7—C8) that connects the 4-bromo-2-chlorophenyl group to the biphenyl system is -166.6 (2)°, indicating a nearly anti-periplanar conformation. nih.govnih.gov

In a different molecular context, that of the Schiff base 2-[(E)-(4-Bromophenyl)iminomethyl]-4-chlorophenol, the dihedral angle between the two substituted benzene rings is reported to be 44.25 (11)°. iucr.org

Table 3: Dihedral and Torsion Angle Data for Derivatives Containing the 4-Bromo-2-chlorophenyl Moiety

| Compound | Angle Description | Value (°) | Source |

|---|---|---|---|

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Dihedral angle between 4-bromo-2-chlorophenyl ring and first biphenyl ring | 80.59 (2) | iucr.orgnih.govnih.gov |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Dihedral angle between 4-bromo-2-chlorophenyl ring and second biphenyl ring | 75.42 (2) | iucr.orgnih.govnih.gov |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Torsion angle of the ester group (C1—O1—C7—C8) | -166.6 (2) | nih.govnih.gov |

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. While extensive DFT studies dedicated specifically to 4-bromo-2-chlorophenol are not widely available in peer-reviewed literature, the principles and methodologies are well-established through research on related halogenated phenols. These studies provide a framework for understanding the expected behavior and properties of this compound. Computational studies on derivatives and isomers are often used to predict stability, reactivity, and biological potential. rsc.org

The optimization of molecular geometry is a fundamental application of DFT, allowing for the prediction of stable conformations and precise geometric parameters such as bond lengths and angles. For related compounds like dichlorophenols, DFT calculations have been used to determine their molecular structures. acs.org While a specific DFT geometry optimization for this compound is not detailed in the available literature, the crystal structure of the 4-bromo-2-chlorophenyl moiety has been characterized as part of a larger ester molecule, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. iucr.orgnih.gov In this derivative, the dihedral angle between the 4-bromo-2-chlorophenyl ring and the adjacent aromatic ring of the biphenyl (B1667301) moiety was found to be 80.59 (2)°. iucr.orgnih.gov DFT calculations on similar complex Schiff bases have shown that the calculated results can accurately reproduce the molecular structure determined by experimental methods like X-ray diffraction. researchgate.net

Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for analyzing molecular reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. imist.ma For related p-halophenols, DFT studies have calculated energy gaps and global electrophilicity index values to understand their reactivity with respect to nucleophilic attacks. imist.ma

Computational studies on Schiff base complexes derived from related compounds like 2-bromo-4-chloroaniline (B1265534) have been used to investigate electronic properties related to stability and reactivity. rsc.org Although specific HOMO-LUMO values for this compound are not published, its reactivity is influenced by the presence of electron-withdrawing bromine and chlorine atoms. The lipophilicity, a critical factor in toxicity and environmental mobility, is often estimated by the octanol/water partition coefficient (log P). jst.go.jp A computed value for this compound is available from various databases.

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.1 | PubChem nih.gov |

| logPoct/wat | 2.808 | Cheméo (Crippen Method) chemeo.com |

Vibrational spectroscopy, combined with DFT calculations, provides detailed insight into the molecular structure and bonding. Theoretical vibrational frequencies are calculated and scaled to achieve good agreement with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.net This approach has been successfully applied to the isomer 2-bromo-4-chlorophenol (B154644), where DFT calculations using the B3LYP/6-31G** basis set were performed to interpret the vibrational spectra. researchgate.net Similarly, DFT has been used to calculate the normal modes of vibration for 4-bromophenol (B116583) and 4-chlorophenol (B41353). aip.org A complete vibrational assignment for this compound based on DFT calculations has not been reported in the searched literature.

DFT and other computational methods can predict key thermodynamic properties, offering insights into the stability and reaction energetics of a molecule. For related molecules like p-bromophenol, DFT has been used to determine thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G), finding that p-bromophenol is thermodynamically more stable than p-fluorophenol or p-chlorophenol. imist.ma For dichlorophenols, standard enthalpies of formation calculated at the B3LYP level of theory show excellent agreement with experimental data. acs.org While specific DFT calculations for this compound are not available, thermodynamic properties have been estimated using the Joback group contribution method.

| Property | Value | Unit | Source (Method) |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | -49.81 | kJ/mol | Cheméo (Joback) chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -108.83 | kJ/mol | Cheméo (Joback) chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 20.21 | kJ/mol | Cheméo (Joback) chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 55.72 | kJ/mol | Cheméo (Joback) chemeo.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can provide insights into solvent effects, conformational changes, and interactions with other molecules. For related halogenated phenolic compounds, MD simulations have been suggested as a tool to model interactions with transition metals to optimize catalytic conditions for cross-coupling reactions. However, no specific research employing molecular dynamics simulations focused solely on this compound was found in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific property like toxicity. These models are essential tools in toxicology and drug design. This compound is a known biologically inactive metabolite of the organophosphorus pesticide profenofos (B124560), making its toxicological profile and modeling relevant for exposure assessment. nih.gov

QSAR studies for substituted phenols often show that toxicity is strongly dependent on physicochemical parameters, particularly hydrophobicity and electronic effects. jst.go.jp Hydrophobicity is typically represented by the n-octanol/water partition coefficient (log P or log Kow), while electronic contributions are described by descriptors like Hammett sigma constants. jst.go.jp For various classes of phenols, QSAR models have demonstrated that increasing hydrophobicity often leads to enhanced toxicity. jst.go.jp While specific QSAR models developed exclusively for this compound are not detailed, it is often included as part of larger datasets of halogenated phenols used to build and validate broader toxicity models. jst.go.jp

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Hydrophobicity | log P, log Kow | Models transport and accumulation in biological membranes. jst.go.jp |

| Electronic | Hammett constants (σ), pKa | Describes electron-withdrawing/donating effects and ionization state, influencing receptor interaction. jst.go.jp |

Prediction of Biological Activities

Computational studies, particularly those involving molecular docking and Density Functional Theory (DFT), have become instrumental in predicting the biological potential of phenolic compounds and their derivatives. While direct computational predictions for this compound are not extensively detailed in isolation, studies on its derivatives provide significant insights.

Research has focused on Schiff bases synthesized from molecules structurally related to this compound, such as those derived from 2-bromo-4-chloroaniline. rsc.orgrsc.org These computational models predict the electronic properties, stability, and reactivity, which are then correlated with potential biological activities. rsc.org For instance, DFT and molecular docking studies on metal complexes of a Schiff base derived from 5-chlorosalicylaldehyde (B124248) and 2-bromo-4-chloroaniline predicted significant antimicrobial and antioxidant potentials. rsc.orgrsc.org The computational data in such studies often corroborate well with experimental findings, showing that metal complexation enhances the biological activity compared to the free ligand. rsc.orgrsc.org

Molecular docking simulations are used to understand the mechanism of action, predicting how these compounds might bind to the active sites of biological targets like enzymes or DNA. For Schiff base complexes, these studies help elucidate the interactions responsible for their enhanced antimicrobial effects against pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. nih.gov The predictive power of these computational methods allows for the screening of compounds for potential therapeutic use before undertaking extensive laboratory synthesis and testing.

Table 1: Predicted Biological Activities of Related Schiff Base Derivatives This table is based on computational and biological studies of Schiff base derivatives closely related to the structural class of this compound.

| Activity | Target Pathogens/System | Computational Method | Predicted Outcome | Reference |

| Antimicrobial | S. aureus, B. subtilis (Gram-positive) K. pneumoniae, P. aeruginosa (Gram-negative) | DFT, Molecular Docking | Enhanced activity of metal complexes over free ligand. | rsc.org, nih.gov, |

| Antioxidant | DPPH radical scavenging assay | DFT | Effective free radical scavenging ability. | rsc.org, |

| Anticancer | Human cancer cell lines | Molecular Docking | Potential binding to DNA, suggesting cytotoxic activity. | nih.gov |

Correlation with Physicochemical Descriptors

Computational chemistry provides a suite of physicochemical descriptors that can be correlated with the biological activity of molecules. For derivatives of this compound, DFT calculations are commonly used to determine these properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electrophilicity index (ω), and dipole moment (μ). nih.gov

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and polarizable, which often correlates with higher biological activity. nih.gov For example, in studies of Schiff base complexes, a smaller ΔE in the metal complexes compared to the free ligand indicated higher reactivity, which was consistent with their enhanced antimicrobial performance. nih.gov

Table 2: Physicochemical Descriptors for a Schiff Base Ligand Related to this compound and its Metal Complexes Data derived from DFT studies on (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH) and its complexes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) | Dipole Moment (μ) (Debye) | Reference |

| Ligand (BrcOH) | -6.45 | -2.31 | 4.14 | 4.90 | 2.68 | nih.gov |

| Ni(II) Complex | -5.77 | -3.10 | 2.67 | 7.42 | 0.00 | nih.gov |

| Pd(II) Complex | -5.88 | -3.21 | 2.67 | 7.63 | 0.00 | nih.gov |

| Pt(II) Complex | -5.71 | -3.18 | 2.53 | 7.82 | 9.01 | nih.gov |

| Zn(II) Complex | -6.23 | -2.01 | 4.22 | 4.97 | 5.86 | nih.gov |

Mechanistic Insights from Computational Studies

Reaction Pathway Energetics

Computational studies provide crucial insights into the thermodynamics and kinetics of chemical reactions involving this compound. One area of significant research is the reaction of bromochlorophenols (BCPs) with hydrogen atoms, a process relevant to understanding the formation of toxic byproducts like polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) in thermal processes. rsc.org

Using quantum chemical methods such as the MPWB1K functional, researchers have calculated the potential energy barriers (ΔE₀) and reaction heats (ΔH₀) for the abstraction of the phenolic hydrogen atom from all 96 BCP congeners. rsc.org These calculations reveal how the position and number of halogen substituents influence the reaction energetics. Halogen substitution, particularly at the ortho position, is found to increase the stability of the BCP and thus the energy barrier for the H-abstraction reaction. rsc.org The reaction involves the BCP reacting with an H atom to form a bromochlorophenoxy radical (BCPR) and a hydrogen molecule (H₂). rsc.org

Table 3: Calculated Reaction Pathway Energetics for H-Abstraction from this compound and Related Isomers Calculations performed at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level of theory. All values are in kcal/mol at 0 K and include zero-point energy (ZPE) correction.

| Reactant | Potential Barrier (ΔE₀) | Reaction Heat (ΔH₀) | Reference |

| Phenol (B47542) | 6.8 | -13.0 | rsc.org |

| 2-Chlorophenol (B165306) | 7.6 | -12.4 | rsc.org |

| 4-Bromophenol | 7.1 | -12.8 | rsc.org |

| This compound | 7.8 | -12.2 | rsc.org |

Transition State Analysis

Transition state analysis is fundamental to understanding reaction mechanisms at a molecular level. For this compound, computational studies have characterized the geometry of transition states for key reactions. In the H-abstraction reaction by a hydrogen atom, the transition state features an elongated O-H bond in the phenol moiety and the formation of a new H-H bond. rsc.org

Calculations show that in the transition state for BCPs, the phenolic O-H bond is stretched by approximately 17% to 21% compared to its equilibrium length. rsc.org Simultaneously, the new H-H bond being formed is elongated by 29% to 35% relative to the bond length in a stable H₂ molecule. rsc.org The C-O bond in the transition state is slightly shortened, by about 1%, indicating a strengthening of this bond as the phenoxy radical forms. rsc.org

Furthermore, computational studies on the UV photolysis of halophenols provide insights into the transition states and potential energy surfaces (PESs) governing bond fission. aip.orgresearchgate.net For 4-bromophenol and 4-chlorophenol, calculations reveal competition between O-H bond fission and C-Halogen bond fission upon UV excitation. aip.org The analysis of these pathways involves calculating spin-orbit resolved potential energy curves, which helps to understand why C-Br bond cleavage is observed but C-Cl bond fission is not under similar one-photon excitation conditions. aip.orgresearchgate.net This type of analysis is crucial for predicting the photochemical fate of this compound in the environment.

Table 4: Key Bond Lengths in the Transition State for H-Abstraction from Bromochlorophenols Data represents the general range of bond lengths observed in the transition states for the reaction of BCPs with an H atom.

| Bond | Bond Length in Transition State (Å) | Change from Equilibrium (%) | Reference |

| O-H | 1.125 - 1.162 | +17% to +21% | rsc.org |

| C-O | 1.313 - 1.334 | -1% | rsc.org |

| H-H | 0.952 - 0.993 | +29% to +35% | rsc.org |

Environmental Occurrence, Fate, and Ecotoxicological Implications of 4 Bromo 2 Chlorophenol

Environmental Occurrence and Distribution

Presence as Disinfection Byproduct (DBP)

4-Bromo-2-chlorophenol has been identified as a disinfection byproduct (DBP) in water treatment processes. nih.gov DBPs are chemical compounds formed unintentionally when disinfectants, such as chlorine or bromine, react with natural organic matter present in the water. nih.gov Specifically, this compound can be formed during the disinfection of swimming pool water. nih.gov Studies have identified its presence in both chlorinated and brominated swimming pools, highlighting its potential for human exposure in recreational water environments. nih.gov The formation of such halogenated phenols is a concern due to their potential toxicity. bohrium.com

Identification as a Contaminant in Environmental Matrices

Beyond its role as a DBP, this compound is recognized as an environmental contaminant, primarily stemming from the degradation of the organophosphorus pesticide profenofos (B124560). nih.govekb.egresearchgate.net Profenofos is widely used in agriculture, and its breakdown in the environment leads to the formation of this compound as a major and persistent metabolite. ekb.egepa.govepa.gov This compound has been detected in various environmental matrices, including soil and water, as a result of agricultural runoff and pesticide application. epa.govepa.govnih.gov Its presence in these matrices raises concerns about its potential impact on aquatic ecosystems and non-target organisms. scbt.comrosachem.com

Degradation Pathways and Environmental Fate

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound's parent compound, profenofos, leading to its formation. ekb.egepa.govscite.ai The rate of hydrolysis of profenofos is pH-dependent, being more rapid in neutral and alkaline conditions. epa.gov For instance, the half-life of profenofos is reported to be between 24 and 62 days at pH 7 and significantly shorter, around 7-8 hours, at pH 9. epa.gov This process results in the cleavage of the phosphate (B84403) ester bond, yielding this compound and O-ethyl-S-propyl phosphorthioate. epa.govepa.gov While hydrolysis is a primary route for profenofos degradation, this compound itself can persist in the environment. epa.govepa.gov

Photodegradation

Photodegradation, or the breakdown of compounds by light, is another pathway for the transformation of this compound and its parent compound, profenofos. The photolysis of profenofos in water can produce this compound. ekb.egepa.gov The rate of this degradation can be influenced by the presence of photosensitizers. epa.gov Studies have shown that under artificial sunlight, profenofos in aqueous solutions degrades with a half-life of approximately 27 hours, a process that can be accelerated by substances that absorb light and transfer the energy. epa.gov this compound itself also undergoes photodegradation in water, with a reported half-life of about one hour under specific laboratory conditions. epa.gov The process often involves dehalogenation, the removal of halogen atoms from the molecule. epa.gov

The table below summarizes findings on the photodegradation of profenofos and its byproduct, this compound.

| Compound | Condition | Half-life | Key Findings |

| Profenofos | Aqueous solution, artificial sunlight | 27 hours | Degradation is accelerated by photosensitizers. epa.gov |

| This compound | Aqueous solution | 1 hour | Undergoes photodegradation via dehalogenation. epa.gov |

| Profenofos Formulations | Exposure to direct sunlight | 38.10 - 41.19 hours | Direct sunlight is more effective for degradation than UV rays. enal.sci.eg |

Microbial Degradation and Biotransformation

Microbial activity plays a crucial role in the breakdown of this compound in the environment. Several bacterial strains have been identified that can degrade profenofos and its metabolite, this compound. For example, Bacillus sp. PF1 isolated from apple orchard soil has demonstrated the ability to degrade profenofos, with this compound being a detected intermediate. nih.gov Similarly, Pseudomonas plecoglossicida strain PF1 has been shown to degrade profenofos under both aerobic and anoxic conditions, again with this compound as a byproduct. nih.gov A bacterial consortium, PBAC, consisting of Achromobacter xylosoxidans, Pseudomonas aeruginosa, Bacillus sp., and Citrobacter koseri, has also been found to efficiently degrade profenofos, metabolizing the resulting this compound into simpler products. researchgate.net The detoxification process often involves dehalogenation, which is considered a key step in reducing the toxicity of the compound. researchgate.net

The table below details research findings on the microbial degradation of profenofos, leading to the formation and subsequent degradation of this compound.

| Microorganism(s) | Key Findings |

| Bacillus sp. PF1 | Degrades profenofos with this compound as an intermediate metabolite. nih.gov |

| Pseudomonas plecoglossicida strain PF1 | Capable of degrading profenofos under both aerobic and anoxic conditions, producing this compound. nih.gov |

| Bacterial Consortium PBAC (Achromobacter xylosoxidans, Pseudomonas aeruginosa, Bacillus sp., Citrobacter koseri) | Efficiently degrades profenofos and further metabolizes the resulting this compound. researchgate.net |

| Exiquobacterium profundum and Oceanobacillus iheyenis consortium | Able to completely degrade profenofos within 192 hours. semanticscholar.org |

Role as a Metabolite of Profenofos

This compound is a known biologically inactive metabolite of the organophosphorus pesticide profenofos. nih.govsigmaaldrich.comscientificlabs.co.uk Profenofos, used to control insects and mites on crops like cotton, breaks down in the environment and in biological systems to form BCP. nih.govepa.govekb.eg This transformation occurs through the cleavage of the phosphorothioate (B77711) ester bond in the profenofos molecule, a process that can be initiated by hydrolysis, photolysis, or microbial action. ekb.egresearchgate.net

The presence of this compound in urine is a specific and sensitive biomarker for human exposure to profenofos, as BCP is a unique metabolite of this particular pesticide. nih.govsmolecule.com Studies have shown that in agricultural workers, urinary levels of BCP increase significantly during the application of profenofos. nih.gov In plants, animals, and soils, the metabolic degradation of profenofos is similar, with hydrolysis leading to the formation of this compound, which can then be conjugated by various enzymatic reactions. ekb.eg The degradation of profenofos in cotton, for instance, leads to the formation of BCP, which then conjugates with glucose. ekb.eg

Microbial Species Involved in Degradation

Several microbial species have been identified as capable of degrading this compound and its parent compound, profenofos. The fungus Rhizoctonia praticola produces an extracellular laccase that can catalyze the copolymerization of this compound with other phenols. sigmaaldrich.comchemicalbook.com

Bacteria from the genus Pseudomonas and Bacillus have also been shown to play a role in the degradation of profenofos, which would involve the formation and subsequent degradation of this compound. For instance, Pseudomonas plecoglossicida strain PF1 can degrade profenofos under both aerobic and anoxic conditions, with this compound detected as an intermediate product. nih.govscilit.com Similarly, some Bacillus subtilis strains have been reported to degrade profenofos, with this compound being one of the metabolites in the degradation pathway. researchgate.net The bacterium Stenotrophomonas sp. has demonstrated the ability to degrade p-substituted phenols, including 4-chlorophenol (B41353) and 4-bromophenol (B116583), suggesting a potential capability for degrading this compound as well. oup.com

Oxidation Processes in Environmental Systems

Advanced oxidation processes (AOPs) are a key mechanism for the degradation of persistent organic pollutants like this compound in the environment. bohrium.comnih.gov These processes typically involve the generation of highly reactive radicals, such as sulfate (B86663) radicals and hydroxyl radicals. nih.govacs.org

Sulfate Radical-Based Oxidation

Sulfate radical-based advanced oxidation processes (SR-AOPs) have been shown to be effective in degrading this compound. bohrium.com These processes, which often utilize persulfate (PS) or peroxymonosulfate (B1194676) (PMS) as an oxidant source, can achieve high degradation efficiencies. bohrium.comnih.gov The degradation of BCP in a Co/PMS system is influenced by factors such as the initial concentration of BCP, the concentrations of PMS and the cobalt catalyst (Co2+), and the pH of the system. bohrium.com The presence of chloride ions (Cl−) can have a dual effect, promoting degradation at high concentrations but inhibiting mineralization. bohrium.comtandfonline.com

The degradation of halophenols, like BCP, by sulfate radicals can lead to dehalogenation, where the bromine and chlorine atoms are removed from the phenol (B47542) ring. zghjkx.com.cn

Chlorination and Bromination Reactions

During water treatment processes and in natural aquatic environments, this compound can undergo further chlorination and bromination reactions. The oxidation of bromophenols by potassium permanganate (B83412) (Mn(VII)), a common water treatment chemical, can lead to the formation of brominated dimeric products. acs.org Furthermore, the high-temperature oxidation of a mixture containing 2-chlorophenol (B165306) and 2-bromophenol (B46759) can result in the formation of various brominated and chlorinated compounds, including 2-bromo-4-chlorophenol (B154644) and 2-chloro-4-bromophenol. acs.org

Formation of Halogenated By-products during Degradation

The degradation of this compound, particularly through oxidation processes, can lead to the formation of various halogenated by-products. In sulfate radical-based oxidation systems, the presence of chloride ions can result in the formation of a series of chlorinated by-products. bohrium.comtandfonline.com This is because the degradation process can transform BCP into new halogenated intermediates rather than achieving complete mineralization to carbon dioxide and water. bohrium.comtandfonline.com

Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the formation of these chlorinated by-products during the decomposition of BCP in the presence of chloride ions. bohrium.comtandfonline.com The degradation pathways can involve the transformation of BCP into more highly chlorinated intermediates. bohrium.com The formation of these halogenated by-products is a significant concern as they may also be toxic. bohrium.com

Soil and Water Dissipation Studies

Studies on the dissipation of profenofos in soil have shown that it degrades with a half-life of several days, with this compound being a major and more persistent degradate. epa.govregulations.gov In field dissipation studies, both profenofos and this compound were found to dissipate from the top layer of soil, with neither compound detected at deeper levels, suggesting limited leaching potential under certain conditions. epa.gov However, due to its greater water solubility compared to the parent compound, this compound may have a higher potential for runoff in dissolved form. epa.govregulations.gov

In tropical agricultural soils, biodegradation has been identified as the primary dissipation process for profenofos, accounting for over 90% of its removal. nih.gov The formation of this compound in these soil experiments indicates the cleavage of the organophosphate bond. nih.gov The half-life of profenofos in these environments can be very short, on the order of a day, limiting its potential for leaching into groundwater. nih.gov However, the resulting this compound can persist in the soil for a longer period. epa.gov

Ecotoxicological Assessment and Environmental Impact

The release of this compound into the environment, whether through industrial discharge, as a disinfection byproduct, or from the degradation of pesticides, necessitates a thorough evaluation of its potential ecological risks. This section details the ecotoxicological profile of this compound, focusing on its effects on aquatic life, its long-term environmental behavior, and its interactions with other pollutants.

Toxicity to Aquatic Organisms

This compound is recognized as being toxic to aquatic organisms. scbt.comrosachem.com Studies have shown that it can have harmful effects on various aquatic species. For instance, in a study assessing the acute toxicity of several aromatic halogenated disinfection byproducts on the freshwater bacterium Vibrio qinghaiensis sp.-Q67, this compound was found to be more toxic than 2-bromo-4-chlorophenol and 4-bromophenol. researchgate.net The toxicity of halogenated phenols tends to increase with the degree of halogen substitution. scbt.com While specific LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for this compound are not consistently reported across all standard test organisms, the available data indicate a clear potential for acute toxicity in aquatic ecosystems.

Table 1: Comparative Acute Toxicity of Selected Halogenated Phenols to Vibrio qinghaiensis sp.-Q67

| Compound | Relative Toxicity Ranking |

|---|---|

| 2,5-dibromohydroquinone | Most Toxic |

| 2,4-dibromophenol | ↓ |

| This compound | ↓ |

| 2,6-dibromo-4-nitrophenol | ~ (similar toxicity to this compound) |

| 2,6-dichloro-4-nitrophenol | ↓ |

| 2-bromo-4-chlorophenol | ↓ |

| 4-bromophenol | Least Toxic |

Source: Adapted from toxicity data on Vibrio qinghaiensis sp.-Q67. researchgate.net

Long-Term Adverse Effects in Aquatic Environments

Beyond acute toxicity, this compound is suspected of causing long-term adverse effects in the aquatic environment. scbt.comrosachem.com Halogenated phenols, as a class of compounds, are known to be persistent organic pollutants. vulcanchem.com This persistence can lead to chronic exposure for aquatic organisms, potentially resulting in developmental and reproductive issues. Although specific data on the long-term effects of this compound are limited, evidence from related compounds suggests that chronic exposure to low levels of halogenated phenols can be a significant concern. industrialchemicals.gov.au There is some evidence from animal studies that suggests human exposure may lead to developmental toxicity. scbt.com

Bioaccumulation Potential

Formation of Dioxins and Furans from Halogenated Phenols

The thermal treatment of waste containing halogenated compounds is a known source of highly toxic and persistent environmental pollutants, including polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and their brominated counterparts (PBDD/Fs). The presence of both chlorine and bromine in a precursor molecule like this compound can lead to the formation of mixed halogenated (polybrominated/polychlorinated) dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). murdoch.edu.au

Thermal Degradation Pathways

High-temperature processes such as waste incineration can lead to the thermal degradation of this compound, resulting in the formation of various hazardous byproducts. murdoch.edu.auchemicalbook.com During combustion or pyrolysis, irritating and toxic gases such as hydrogen chloride and hydrogen bromide may be generated. chemicalbook.com

Studies on the pyrolysis and oxidation of mixtures of 2-chlorophenol and 2-bromophenol, which serve as structural analogues for this compound, provide insight into these formation pathways. nih.govacs.orgresearchgate.net The research demonstrates that the co-pyrolysis of chlorinated and brominated phenols leads to the formation of a variety of products, including mixed brominated and chlorinated dibenzofurans. nih.govacs.org For example, the pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol yielded products such as 4-bromo-6-chlorodibenzofuran. nih.govacs.org The presence of bromine has been shown to increase the total yield of dioxins and furans due to the relative ease of bromine elimination reactions compared to chlorine. nih.govacs.org These reactions proceed through the condensation of precursor phenol molecules. murdoch.edu.au The formation of these highly toxic and persistent dioxin-like compounds from the thermal degradation of this compound represents a significant environmental and health concern. murdoch.edu.au

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-dibromophenol |

| 2,5-dibromohydroquinone |

| 2,6-dibromo-4-nitrophenol |

| 2,6-dichloro-4-nitrophenol |

| 2-bromo-4-chlorophenol |

| 2-bromophenol |

| 2-chlorophenol |

| This compound |

| 4-bromo-6-chlorodibenzofuran |

| 4-bromophenol |

| Hydrogen bromide |

| Hydrogen chloride |

| Polybrominated dibenzo-p-dioxins |

| Polybrominated dibenzofurans |

| Polychlorinated dibenzo-p-dioxins |

| Polychlorinated dibenzofurans |

| Polybrominated/polychlorinated dibenzo-p-dioxins |

| Polybrominated/polychlorinated dibenzofurans |

| Profenofos |

Influence of Halogen Substituents on Dioxin Formation

The formation of halogenated dibenzo-p-dioxins and dibenzofurans is a significant environmental concern due to the high toxicity of some of these compounds. usda.gov Halogenated phenols, including this compound, are recognized as precursors to the formation of these toxic substances, particularly during thermal processes like waste incineration and industrial fires. mst.dkresearchgate.net The specific halogen substituents on the phenol ring play a crucial role in the pathways and products of dioxin formation.